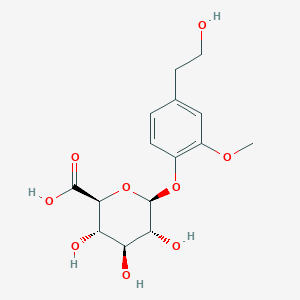

Vanillylmethanol 4-Glucuronide

Description

Properties

Molecular Formula |

C15H20O9 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |

InChI Key |

FPHRLHBSOJUFOE-DKBOKBLXSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of Vanillylmethanol 4 Glucuronide

Biosynthesis of Vanillylmethanol 4-Glucuronide

The biosynthesis of this compound is a multi-step process involving the enzymatic conjugation of vanillylmethanol with glucuronic acid. This process is crucial for the detoxification and excretion of vanillin (B372448) and its derivatives.

Enzymatic Formation Mechanisms

The formation of this compound is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the vanillylmethanol substrate. wikipedia.org This conjugation reaction, known as glucuronidation, increases the water solubility of the substrate, aiding its elimination from the body. wikipedia.orgresearchgate.net

Multiple isoforms of the UGT enzyme family are involved in the glucuronidation of vanillin, the precursor to vanillylmethanol. Studies have shown that several UGT isoforms, including UGT1A1, 1A3, 1A6, 1A9, 2B7, and 2B15, play significant roles in the metabolism of drugs and other xenobiotics in the liver. mdpi.com While research has identified that most UGT isoforms, with the exception of UGT1A4, 1A9, and 2B7, can glucuronidate vanillin, UGT1A6 has been shown to have a higher efficiency for this reaction. nih.gov The liver is the primary site for UGT expression and glucuronidation activity, but these enzymes are also present in other tissues such as the kidneys, small intestine, and lungs. wikipedia.orgmdpi.comwashington.edu The specific isoforms responsible for the direct glucuronidation of vanillylmethanol are likely to overlap with those that act on vanillin, given the structural similarity.

Table 1: Human UGT Isoforms and their Role in Glucuronidation

| UGT Isoform | Substrate Examples | Tissue Expression | Reference |

|---|---|---|---|

| UGT1A1 | Bilirubin, Estradiol, Flavonoids | Liver, Intestine | mdpi.comnih.govnih.gov |

| UGT1A3 | Chenodeoxycholic acid, Flavonoids | Liver, Intestine | mdpi.comnih.govnih.gov |

| UGT1A4 | Trifluoperazine, Amines | Liver | mdpi.comnih.govnih.gov |

| UGT1A6 | Serotonin, 4-hydroxyindole, Phenols | Liver, Intestine, Kidney | mdpi.comnih.govnih.gov |

| UGT1A9 | Propofol, Mycophenolic acid, Flavonoids | Liver, Kidney | mdpi.comnih.govnih.govnih.gov |

| UGT2B7 | Naloxone, 3'-azidothymidine, Androstanediol | Liver, Intestine, Kidney | mdpi.comnih.govnih.gov |

| UGT2B15 | S-oxazepam, Androstanediol | Liver | mdpi.comnih.gov |

Glycosyltransferases, particularly UGTs, exhibit a broad but often overlapping specificity for their substrates. nih.gov While they can act on a wide range of compounds, the efficiency of the reaction can vary significantly between different enzyme isoforms and substrates. nih.gov The specificity of plant-derived glycosyltransferases has also been a subject of study, with some showing the ability to glycosylate a diverse array of phenolic compounds. nih.govnih.gov For instance, UGTs from Prunus avium (sweet cherry) have demonstrated activity towards various flavonoids. nih.gov The specificity of these enzymes is not only for the acceptor molecule (like vanillylmethanol) but also for the sugar donor, which is typically UDP-glucuronic acid for UGTs. nih.gov Research into the specific glycosyltransferases that preferentially utilize vanillylmethanol as a substrate is ongoing, aiming to fully characterize the enzymatic landscape of its metabolism.

Precursor Identification and Metabolic Intermediates

The formation of this compound is intrinsically linked to the metabolism of vanillin and the biosynthesis of glucuronic acid.

Vanillylmethanol is a derivative of vanillin. The metabolic pathway of vanillin involves its conversion to several intermediates. Vanillin can be oxidized to vanillic acid or reduced to vanillyl alcohol (vanillylmethanol). researchgate.netnih.gov Vanillic acid itself can be a metabolite of 4-hydroxy-3-methoxyphenylglycol (HMPG) and vanillylmandelic acid (VMA). nih.gov VMA is an end-stage metabolite of the catecholamines epinephrine (B1671497) and norepinephrine. wikipedia.orgmedscape.com The metabolism of these related compounds creates a pool of substrates, including vanillylmethanol, that can undergo glucuronidation.

Table 2: Key Compounds in the Vanillin Metabolic Pathway

| Compound | Chemical Formula | Relationship to this compound | Reference |

|---|---|---|---|

| Vanillin | C₈H₈O₃ | Precursor to vanillylmethanol | nih.govrsc.org |

| Vanillyl alcohol (Vanillylmethanol) | C₈H₁₀O₃ | Direct precursor (aglycone) | researchgate.net |

| Vanillic Acid | C₈H₈O₄ | Metabolite of vanillin and precursor to other compounds | nih.govnih.govnih.gov |

| Vanillylmandelic Acid (VMA) | C₉H₁₀O₅ | Related metabolite in the catecholamine pathway | wikipedia.orgmedscape.comhmdb.ca |

| 4-hydroxy-3-methoxyphenylglycol (HMPG) | C₉H₁₂O₄ | Precursor to vanillic acid | nih.gov |

The glucuronic acid portion of this compound is synthesized from glucose. researchgate.net The primary pathway for the formation of the activated sugar donor, UDP-glucuronic acid (UDPGA), involves the oxidation of UDP-glucose. researchgate.netnih.govoup.com This reaction is catalyzed by the enzyme UDP-glucose 6-dehydrogenase. nih.gov UDPGA is a highly water-soluble molecule that, once conjugated to a substrate, facilitates its excretion. researchgate.netwikipedia.org This biosynthetic pathway is essential for the process of glucuronidation, providing the necessary sugar moiety for the UGT enzymes to carry out the conjugation reaction. wikipedia.org

In Vitro Biosynthetic Systems and Recombinant Enzyme Applications

The in vitro biosynthesis of glucuronides, including this compound, is a crucial tool for metabolic studies and the generation of reference standards. These systems typically utilize human liver microsomes (HLM) or recombinant UDP-glucuronosyltransferase (UGT) enzymes. nih.govdoi.org

Human liver microsomes, which contain a mixture of UGTs and other drug-metabolizing enzymes, can be used to generate glucuronide metabolites from a parent compound. nih.govdoi.org For instance, an in vitro screening model has been developed using HLM to synthesize acyl glucuronides from various carboxylic drugs. doi.org This method allows for the production of sufficient quantities of the metabolite for structural elucidation and further reactivity studies. nih.govdoi.org In one study, incubation of a substrate at 400 μM with 3 mg/ml of microsomal proteins for 4 hours was sufficient to produce the desired acyl glucuronide. doi.org The extent of metabolism can vary significantly depending on the substrate, with reported conversions ranging from 5.6% to 89.4%. doi.org

Recombinant UGT enzymes offer a more specific approach to glucuronide synthesis. These enzymes are produced by expressing the gene for a single UGT isoform in a suitable host system, such as bacteria or insect cells. This allows for the investigation of the specific contribution of each UGT isoform to the metabolism of a particular compound. The use of recombinant enzymes also eliminates the potential for further metabolism of the glucuronide by other enzymes present in microsomal preparations.

Metabolic Fates and Deconjugation of this compound

Enzymatic Hydrolysis by β-D-Glucuronidases

Sources of β-D-Glucuronidase Activity (e.g., Microbial, Tissue-Specific)

β-D-glucuronidase activity is found in various organisms and tissues. sigmaaldrich.comnih.gov In humans, this enzyme is present in most tissues, with particularly high levels in the liver, where it is located in the endoplasmic reticulum and lysosomes. nih.gov Serum β-glucuronidase is thought to reflect tissue levels, primarily from the liver, due to cell turnover. nih.gov

A significant source of β-glucuronidase activity is the gut microbiota. healthmatters.iooup.com Various bacterial species, including those from the genera Bacteroides, Clostridium, Eubacterium, Peptostreptococcus, Ruminococcus, and Staphylococcus, as well as Escherichia coli, produce this enzyme. healthmatters.iooup.com This microbial β-glucuronidase can hydrolyze glucuronide conjugates excreted into the bile, allowing for the reabsorption of the parent compound, a process known as enterohepatic recycling. frontiersin.org

Substrate Specificity of Glucuronidases

β-D-glucuronidases exhibit a degree of substrate specificity, which can vary depending on the source of the enzyme. nih.govnih.gov Generally, these enzymes are specific for the β-D-glucuronic acid moiety but can act on a wide range of aglycones. nih.govscbt.com For example, some fungal β-glucuronidases show strict glycan specificity, only hydrolyzing substrates containing a glucuronide group, but have broader specificity for the aglycone part. nih.gov

The structure of the aglycone can influence the rate of hydrolysis. Studies comparing the hydrolysis efficiency of different β-glucuronidases on various drug glucuronides have shown that the source of the enzyme and the specific substrate can significantly impact the reaction rate. sigmaaldrich.com For instance, the hydrolysis of codeine-glucuronide was found to be dependent on the enzyme source, while temazepam-glucuronide was rapidly hydrolyzed by all tested enzymes. sigmaaldrich.com The pH of the environment also plays a crucial role in enzyme activity, with optimal pH varying between different β-glucuronidases. sigmaaldrich.comresearchgate.net

Metabolic Stability and Reactivity in Biological Matrices

Glucuronides are generally considered to be metabolically stable and less reactive than their parent compounds, which facilitates their excretion. nih.govnih.gov However, some classes of glucuronides, such as acyl glucuronides, can be chemically reactive. nih.govnih.gov These reactive metabolites can undergo intramolecular rearrangement (acyl migration) and hydrolysis. nih.gov They can also react with nucleophilic sites on proteins, leading to the formation of covalent adducts. nih.gov While this reactivity is more pronounced with acyl glucuronides, the potential for such reactions with other glucuronide types under specific physiological conditions cannot be entirely ruled out. The stability of a glucuronide in a biological matrix is also influenced by the presence of β-glucuronidase activity, which can lead to its hydrolysis back to the aglycone. covachem.comhealthmatters.io

Transport Mechanisms of Glucuronide Conjugates

Due to their increased polarity and negative charge at physiological pH, glucuronide conjugates like this compound generally have limited passive permeability across cell membranes. frontiersin.orgnih.gov Their transport into and out of cells is therefore reliant on specific transporter proteins. frontiersin.orgnih.govontosight.ai

Several families of transporters are involved in the disposition of glucuronide conjugates, including:

Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs): These are uptake transporters that facilitate the entry of glucuronides and other organic anions into cells, particularly in the liver and kidney. frontiersin.orgnih.govnih.gov OATP1B1 and OATP1B3 are key transporters in the liver responsible for the uptake of many glucuronide conjugates from the blood. frontiersin.org

Multidrug Resistance-Associated Proteins (MRPs): These are efflux transporters that mediate the export of glucuronides out of cells. frontiersin.orgnih.govontosight.ai MRP2 is a major efflux transporter located on the apical membrane of hepatocytes, responsible for excreting glucuronides into the bile. ontosight.ai MRP3, located on the basolateral membrane of hepatocytes, can transport glucuronides back into the bloodstream. nih.gov MRPs are also present in other tissues like the kidney and intestine, contributing to urinary and intestinal excretion. frontiersin.orgnih.gov

Breast Cancer Resistance Protein (BCRP): This is another important efflux transporter involved in the disposition of glucuronide conjugates. frontiersin.orgnih.govontosight.ai

The coordinated action of these uptake and efflux transporters in organs like the liver, kidney, and intestine is crucial for the systemic clearance and elimination of glucuronide conjugates from the body. frontiersin.orgnih.gov

Efflux Transporters (e.g., ABC Transporters)

The elimination of glucuronide conjugates from cells is a crucial step that is mediated by efflux transporters, primarily members of the ATP-binding cassette (ABC) transporter superfamily. nih.govnih.gov These proteins use the energy from ATP hydrolysis to move substrates against a concentration gradient, playing a vital role in cellular detoxification and drug disposition. nih.govyoutube.comyoutube.com The excretion of glucuronides is controlled by both their formation rate by UGTs and their subsequent transport out of the cell by these transporters. nih.gov

Key ABC transporters involved in the efflux of glucuronide conjugates include Multidrug Resistance-Associated Proteins (MRPs, part of the ABCC subfamily) and Breast Cancer Resistance Protein (BCRP, or ABCG2). nih.govresearchgate.net These transporters are strategically located on the apical and basolateral membranes of cells in key metabolic organs such as the liver, intestines, and kidneys. nih.gov For instance, MRP2 is located on the canalicular (apical) membrane of hepatocytes and mediates the excretion of glucuronides like bilirubin-glucuronide into the bile. nih.gov MRP3, found on the basolateral membrane, can transport glucuronides into the bloodstream for subsequent renal elimination. researchgate.net MRP4 has also been identified as a transporter for various glucuronides, including estradiol-17β-d-glucuronide. nih.govcapes.gov.br BCRP is another important efflux pump that transports a wide range of substrates, including glucuronide conjugates. researchgate.net

Given its structure as a phenolic glucuronide, this compound is expected to be a substrate for one or more of these ABC transporters, which would be essential for its cellular export and ultimate excretion from the body.

Table 1: Key Efflux Transporters for Glucuronide Conjugates

| Transporter | Family | Typical Location | General Glucuronide Substrates |

| MRP2 | ABCC2 | Apical membrane (liver, kidney, intestine) | Bilirubin-glucuronides, Estradiol-17β-glucuronide, drug glucuronides nih.gov |

| MRP3 | ABCC3 | Basolateral membrane (liver, intestine) | Estradiol-17β-glucuronide, Propranolol glucuronides, drug glucuronides researchgate.net |

| MRP4 | ABCC4 | Apical/Basolateral membrane | Estradiol-17β-glucuronide, cyclic nucleotides, drug glucuronides nih.govcapes.gov.br |

| BCRP | ABCG2 | Apical membrane (liver, intestine, brain) | Drug glucuronides (e.g., 1-hydroxypyrene (B14473) glucuronide), sulfate (B86663) conjugates youtube.comresearchgate.net |

Uptake Transporters

Before glucuronide conjugates can be eliminated in bile or urine, they often need to be transported from the bloodstream into the cells of the liver and kidneys. This process is handled by uptake transporters, particularly members of the Solute Carrier (SLC) superfamily. nih.gov The most prominent of these are the Organic Anion-Transporting Polypeptides (OATPs, encoded by SLCO genes) and Organic Anion Transporters (OATs, encoded by SLC genes). nih.govpharmgkb.org

OATPs are primarily expressed in the liver and are crucial for the hepatic uptake of a wide variety of compounds from the blood, including large hydrophobic organic anions like bile acids and steroid hormone conjugates. nih.govnih.gov Key human OATPs involved in drug and metabolite transport include OATP1B1, OATP1B3, and OATP2B1, which are located on the basolateral membrane of hepatocytes. nih.gov OATs, on the other hand, tend to transport smaller and more hydrophilic organic anions and are highly expressed in the kidneys, where they mediate the uptake of metabolites from the blood into tubular cells for secretion into the urine. nih.gov

The disposition of glucuronide and sulfate conjugates relies heavily on these uptake transporters. nih.gov While specific transporters for this compound have not been identified, it is plausible that as an organic anion, its journey from the systemic circulation into hepatocytes or renal cells for final elimination would be mediated by members of the OATP or OAT families.

Table 2: Key Uptake Transporters for Glucuronide Conjugates

| Transporter | Gene Family | Typical Location | General Glucuronide Substrates |

| OATP1B1 | SLCO | Basolateral membrane (liver) | Steroid glucuronides, Bilirubin, drug glucuronides nih.gov |

| OATP1B3 | SLCO | Basolateral membrane (liver) | Estradiol-17β-glucuronide, drug glucuronides nih.gov |

| OATP2B1 | SLCO | Basolateral membrane (liver), Apical (intestine) | Estrone-3-sulfate, steroid conjugates nih.gov |

| OAT1 | SLC | Basolateral membrane (kidney) | Small hydrophilic anions, drug conjugates nih.gov |

| OAT3 | SLC | Basolateral membrane (kidney) | Estrone sulfate, drug conjugates nih.gov |

Comparative Enzymology Across Biological Systems

Glucuronidation is a widespread metabolic pathway found across different kingdoms of life, including plants, microbes, and animals. wikipedia.org The enzymes responsible, UGTs, exhibit significant diversity in substrate specificity and reaction kinetics across different species and even within different tissues of the same organism. nih.govnih.gov

Glucuronidation in Plant Systems

Plants produce a vast array of secondary metabolites, including a diverse range of phenolic compounds. nih.gov Similar to animals, plants utilize UGTs to carry out glycosylation reactions, which include glucuronidation. wikipedia.org This process is important for regulating the activity, transport, and storage of plant compounds. While specific studies on the glucuronidation of vanillylmethanol in plants are not documented, the enzymatic machinery for such a reaction exists. Phenolic compounds are known substrates for plant UGTs, which play roles in detoxification and biosynthesis. nih.gov

Glucuronidation in Microbial Systems

The interaction of microbes with vanillyl alcohol appears to be primarily catabolic rather than conjugative. Several microbial species, including the bacterium Rhodopseudomonas acidophila and the fungus Penicillium simplicissimum, can metabolize vanillyl alcohol. tandfonline.comresearchgate.net This metabolism typically involves oxidation of vanillyl alcohol to vanillin, which may be further oxidized to vanillic acid. tandfonline.comnih.gov Some yeasts, such as Cystobasidium laryngis, can perform the reverse reaction, reducing vanillin to vanillyl alcohol. nih.goviaea.org

While microbes possess the capability to break down vanillyl alcohol, there is no significant evidence to suggest that they perform glucuronidation of this compound. Instead, a key role of gut microbiota in animal systems is the reverse reaction: de-glucuronidation. Bacterial β-glucuronidase enzymes in the intestine can cleave the glucuronic acid from conjugates excreted in the bile, releasing the original compound. xenotech.com This process can lead to the reabsorption of the compound (enterohepatic circulation), which can prolong its presence in the body. nih.govxenotech.com

Glucuronidation in Animal Models (Excluding Human Clinical Data)

Animal models are essential for studying the metabolism of xenobiotics. Glucuronidation is a common metabolic pathway in these models, although significant species differences in enzyme expression and activity exist. nih.gov While direct kinetic data for vanillylmethanol glucuronidation is not available, studies on the closely related compound vanillin (an aldehyde) provide insight into potential species variations.

A study investigating vanillin glucuronidation in liver microsomes from various species demonstrated marked differences in enzyme affinity (Km) and maximum reaction velocity (Vmax). nih.gov As shown in Table 3, the affinity of the UGT enzymes for vanillin was highest in monkey liver microsomes (lowest Km) and lowest in mouse liver microsomes. nih.gov The intrinsic clearance was found to follow the order: monkey > dog > minipig > mice > rat ≈ human. nih.gov Other studies have confirmed that alcoholic compounds, such as triphenylcarbinol, undergo glucuronide conjugation in both rats and dogs, with the metabolites being excreted in urine, bile, and feces. nih.gov

These findings suggest that vanillylmethanol, as a phenolic alcohol, is likely metabolized via glucuronidation across various animal species, but the rate and extent of this conjugation may differ significantly, a critical consideration when extrapolating metabolic data to humans.

Table 3: Comparative Kinetics of Vanillin Glucuronidation in Liver Microsomes from Different Animal Species

| Species | Km (μM) | Vmax (nmol/min/mg protein) |

| Monkey | 25.6 ± 3.2 | 87.2 ± 3.2 |

| Dog | 44.1 ± 6.7 | 102.3 ± 6.3 |

| Minipig | 68.3 ± 9.3 | 65.5 ± 4.1 |

| Rat | 132.5 ± 15.6 | 51.5 ± 2.2 |

| Mouse | 149.1 ± 18.4 | 55.6 ± 2.9 |

| Data from a study on vanillin, a structurally related aldehyde, is used as a surrogate due to the lack of direct data for vanillylmethanol. nih.gov |

Analytical Methodologies for Vanillylmethanol 4 Glucuronide

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Vanillylmethanol 4-Glucuronide from complex biological matrices. The choice of technique is dictated by the compound's polarity and the required analytical sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds and their metabolites. For polar compounds like this compound, reversed-phase HPLC is the most common approach.

The development of a specific HPLC method for this compound would involve optimizing several parameters to achieve adequate separation from other matrix components and related metabolites. This process typically includes the selection of an appropriate stationary phase, mobile phase composition, and gradient elution profile. The goal is to obtain a sharp, symmetrical peak for the analyte with a unique retention time. For instance, in the analysis of similar compounds like vanillic acid, method development focuses on achieving baseline separation from other phenolic acids that may be present in the sample. researchgate.netresearchgate.netnih.gov The specificity of the method is crucial to avoid interference from structurally similar compounds.

Stationary Phase: A C18 (octadecylsilane) column is the most frequently used stationary phase for the analysis of polar aromatic compounds, including phenolic acids and their derivatives. nih.gov These non-polar stationary phases provide good retention and separation for such analytes under reversed-phase conditions. The choice of a specific C18 column can depend on factors like particle size and surface area, which influence efficiency and resolution.

Mobile Phase: The mobile phase for reversed-phase HPLC analysis of phenolic glucuronides typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. nih.govphcog.com To improve peak shape and control the ionization of the acidic glucuronic acid and phenolic hydroxyl groups, an acid modifier is usually added to the mobile phase. Common choices include acetic acid or formic acid at low concentrations (e.g., 0.1% to 1%). nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both polar and less polar compounds in the sample.

A summary of typical HPLC conditions for related phenolic compounds is presented in Table 1.

| Parameter | Typical Conditions for Related Phenolic Compounds |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase A | Water with 0.1% - 1% acetic acid or formic acid nih.govsielc.com |

| Mobile Phase B | Acetonitrile or Methanol nih.govphcog.com |

| Elution | Gradient elution |

| Detector | UV-Vis or Mass Spectrometry |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. UPLC is particularly well-suited for the analysis of complex biological samples containing a wide range of metabolites. nih.gov

For the analysis of phenolic glucuronides, UPLC methods often employ C18 stationary phases, similar to HPLC, but with the smaller particle size characteristic of UPLC columns. nih.gov The mobile phases are also comparable, typically consisting of acidified water and acetonitrile. The increased efficiency of UPLC allows for faster gradients and shorter run times without sacrificing resolution. UPLC is almost always coupled with mass spectrometry for sensitive and selective detection. nih.gov

Gas Chromatography (GC) is a powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and polar compounds like this compound. The high polarity and low volatility of the glucuronide moiety prevent it from being readily vaporized for separation in a GC system.

However, GC can be employed for the analysis of this compound following a chemical derivatization step. nih.govnih.gov Derivatization converts the polar functional groups (hydroxyl and carboxylic acid groups) into less polar, more volatile derivatives. A common derivatization technique for such compounds is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.netbiorxiv.org This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, rendering the molecule sufficiently volatile for GC analysis. The resulting TMS-derivatized this compound could then be separated on a GC column and detected by a mass spectrometer.

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry for Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the sensitive and selective detection and structural characterization of metabolites like this compound, especially when coupled with liquid chromatography (LC-MS or UPLC-MS). nih.govyoutube.com

Tandem mass spectrometry (MS/MS) is particularly valuable. In an MS/MS experiment, the intact molecule of this compound would first be ionized, typically by electrospray ionization (ESI), to form a precursor ion (e.g., [M-H]⁻ in negative ion mode). This precursor ion is then selected and fragmented to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. nih.govyoutube.com

For glucuronide conjugates, a characteristic fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da). Therefore, in the MS/MS spectrum of this compound, a prominent product ion corresponding to the deprotonated vanillylmethanol aglycone would be expected. This specific fragmentation provides strong evidence for the presence of the glucuronide conjugate. vtt.fi

Below is a hypothetical data table summarizing the expected mass spectrometric data for this compound.

| Ion Type | Expected m/z | Fragmentation |

| Precursor Ion [M-H]⁻ | 343.1 | Intact molecule |

| Product Ion | 167.1 | Loss of glucuronic acid (176 Da) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the confident identification of metabolites like this compound. nih.govmdpi.com By determining the mass of an ion with high precision (typically to within a few parts per million), HRMS allows for the calculation of the elemental composition of the molecule. mdpi.com This capability is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but a different elemental formula. researchgate.net HRMS can be used in both full-scan mode for untargeted metabolite profiling and in conjunction with tandem MS for structural confirmation. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is a primary tool for the detection and quantification of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for its definitive structural elucidation, particularly for synthesized or isolated standards.

Structural Elucidation of Synthesized or Isolated this compound

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR would reveal the exact arrangement of atoms and the connectivity between the vanillylmethanol and glucuronic acid moieties.

Specifically, NMR can confirm the site of glucuronidation by observing the chemical shifts and coupling constants of the protons and carbons in both the aglycone and the sugar ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete structural framework and stereochemistry of the molecule. While not typically used for routine quantification in biological samples due to lower sensitivity compared to MS, NMR is the gold standard for the unambiguous structural characterization of the pure substance. nih.gov

Applications of 1H, 13C, and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in confirming the identity and structure of glucuronide conjugates.

¹H NMR: Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the aromatic protons of the vanillyl moiety and the protons of the glucuronic acid ring would exhibit characteristic chemical shifts and coupling constants. The anomeric proton of the glucuronide linkage is a key diagnostic signal.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity between the vanillyl alcohol and glucuronic acid moieties.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, helping to trace the proton networks in both the vanillyl and glucuronic acid parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This technique is particularly crucial for identifying the linkage point between the vanillyl alcohol and the glucuronic acid, by observing a correlation between the anomeric proton of the glucuronic acid and the carbon of the phenolic hydroxyl group of vanillyl alcohol.

Isotopic Labeling for NMR Studies (e.g., this compound-d3)

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique in NMR spectroscopy. The synthesis of isotopically labeled standards, such as this compound-d3, where the three protons of the methoxy (B1213986) group are replaced by deuterium, would offer significant advantages in analytical studies.

The primary application of a deuterated standard in NMR is to serve as an internal standard for quantitative NMR (qNMR). By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled analyte can be accurately determined by comparing the integrals of their respective NMR signals. The deuterium-labeled standard would have nearly identical chemical properties to the analyte but a distinct NMR signal, allowing for precise quantification without the need for a calibration curve.

However, the synthesis and NMR characterization of this compound-d3 have not been reported in the available scientific literature. The synthesis would likely involve using a deuterated precursor, such as vanillin-d3, and following a synthetic route to produce the vanillyl alcohol-d3, which would then be glucuronidated.

Sample Preparation and Extraction Procedures

The accurate quantification of this compound from complex biological samples necessitates efficient and robust sample preparation and extraction procedures.

Extraction from Biological Matrices (e.g., cell lysates, tissue homogenates)

The extraction of polar glucuronide metabolites from biological matrices like cell lysates and tissue homogenates presents a challenge due to the presence of interfering substances such as proteins, lipids, and salts. Common extraction techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is a simple and common first step for many biological samples. Cold organic solvents like methanol, ethanol, or acetonitrile are added to the sample to precipitate proteins, which are then removed by centrifugation. For cell lysates, direct extraction with a cold solvent mixture (e.g., methanol/water) is often employed. cda-amc.carsc.org

Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte of interest from the aqueous biological matrix into an immiscible organic solvent. However, due to the high polarity of glucuronides, LLE is often less efficient for their extraction unless the polarity is modified through derivatization or ion-pairing agents. A two-step LLE protocol using different solvent systems can sometimes improve the coverage of a broader range of metabolites. nih.govgoogle.comgoogle.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for the cleanup and concentration of analytes from complex matrices. For phenolic glucuronides, reversed-phase (e.g., C18) or mixed-mode cation/anion exchange cartridges are commonly used. The biological sample is loaded onto the cartridge, interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. nih.gov SPE can significantly reduce matrix effects in subsequent LC-MS/MS analysis.

A general protocol for extracting this compound from a tissue homogenate might involve initial protein precipitation with a cold solvent, followed by SPE for further purification and concentration.

Hydrolysis-Based Approaches vs. Direct Quantification

Two primary strategies exist for the quantification of glucuronidated metabolites: indirect (hydrolysis-based) and direct quantification.

Hydrolysis-Based Approaches: This indirect method involves the enzymatic cleavage of the glucuronide bond using β-glucuronidase, releasing the parent aglycone (vanillyl alcohol in this case). The liberated aglycone is then quantified, and its concentration is used to infer the original concentration of the glucuronide. This approach can be advantageous when an authentic standard of the glucuronide is not available. However, it is critical to ensure complete hydrolysis, as incomplete reaction will lead to an underestimation of the conjugate. The efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme source, concentration, pH, temperature, and incubation time. nih.govnih.gov

Direct Quantification: This approach involves the direct measurement of the intact glucuronide conjugate, typically by LC-MS/MS. Direct quantification is generally preferred as it is more specific and avoids the potential issues associated with incomplete hydrolysis. It allows for the differentiation between the glucuronide and the free aglycone, providing a more accurate picture of the metabolic profile. However, this method requires a well-characterized analytical standard of this compound. researchgate.net

The choice between these two approaches depends on the availability of standards, the complexity of the sample matrix, and the specific goals of the study.

Internal Standards and Quality Control Considerations

The use of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification in analytical methods, particularly in LC-MS/MS. An ideal IS should have similar physicochemical properties to the analyte and experience similar extraction recovery and matrix effects.

For the analysis of this compound, a stable isotope-labeled (SIL) internal standard, such as This compound-d3 , would be the gold standard. A SIL-IS co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and ionization efficiency. aptochem.comclearsynth.com In the absence of a specific SIL-IS for this compound, a structurally similar compound or a deuterated analogue of a related metabolite, such as deuterated vanillylmandelic acid, could be considered, although this is less ideal. rsc.org

Quality control (QC) samples are essential for monitoring the performance of the analytical method. QC samples are prepared at multiple concentration levels (low, medium, and high) within the calibration range and are analyzed alongside the study samples in each analytical run. The results of the QC samples are used to assess the accuracy and precision of the method and to ensure the reliability of the data. europa.eu

Method Validation Parameters

Before an analytical method can be used for the routine analysis of samples, it must undergo a thorough validation process to demonstrate that it is reliable and fit for its intended purpose. The validation parameters are typically defined by regulatory guidelines, such as those from the FDA and EMA. europa.euyoutube.comfda.gov

Key validation parameters for an LC-MS/MS method for the quantification of this compound would include:

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity and Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity and Range | The range of concentrations over which the analytical response is directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically required. |

| Accuracy | The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (CV). | The CV should not exceed 15% (20% at the LLOQ) for both intra-day and inter-day precision. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected but not necessarily quantified. | Typically defined as a signal-to-noise ratio of 3:1. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | The analyte response should be at least 5 times the response of a blank sample. Accuracy and precision should be within ±20%. |

| Recovery | The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The matrix factor should be consistent across different sources of the biological matrix. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

A comprehensive validation report would include data for all these parameters, demonstrating the reliability and robustness of the analytical method for the quantification of this compound.

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

Method validation for a quantitative assay begins by establishing its operational range and sensitivity.

Linearity demonstrates that the analytical method's response (e.g., peak area from the detector) is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by analyzing a series of standards at known concentrations. The relationship is typically assessed by the coefficient of determination (r²), with a value of ≥0.99 being desirable for bioanalytical methods. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that produces a signal-to-noise (S/N) ratio of at least 3:1. researchgate.net

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is a critical parameter for any quantitative assay and is often defined as the lowest point on the calibration curve. It is typically determined as the concentration that produces a signal-to-noise ratio of at least 10:1 and meets specific criteria for precision and accuracy. researchgate.neteurofins.de

Table 1: Illustrative Linearity, LOD, and LOQ Data for Related Compounds This table presents example data from analytical methods for Vanillin (B372448) and other glucuronides to illustrate typical validation parameters. Data is not specific to this compound.

| Compound | Method | Linearity Range | r² | LOD | LOQ | Source |

| Vanillin | UPLC-MS/MS | 0.05 - 10 mg/L | 0.99997 | 11.6 µg/L | 38.2 µg/L | researchgate.net |

| Quercetin-3-O-glucuronide | HPLC | 14.6 - 468 µg/mL | 1.0000 | 0.5 µg/mL | 1.5 µg/mL | nih.gov |

| Ethyl Glucuronide (Urine) | GC-MS | Not Specified | >0.99 | 50 ng/mL | 150 ng/mL | nih.gov |

Accuracy, Precision, and Repeatability

These parameters measure how reliable and reproducible the analytical method is.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high) and calculating the percentage of recovery or the percentage bias from the nominal concentration. For bioanalytical methods, the mean value should generally be within ±15% of the actual value.

Precision measures the degree of scatter or random error when the analytical procedure is repeated on the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-assay precision (Repeatability): The precision obtained when the analysis is carried out by the same operator on the same day with the same equipment.

Inter-assay precision (Intermediate Precision): The precision determined from analyses conducted on different days, by different operators, or with different equipment. For bioanalytical methods, the RSD or CV should typically not exceed 15%. nih.gov

Table 2: Illustrative Accuracy and Precision Data for Related Compounds This table presents example data from analytical methods for Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) to illustrate typical validation parameters. Data is not specific to this compound.

| Analyte | Concentration Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Source |

| HVA | Low | 3.7 | 3.9 | -9.1 to 11.3 | nih.gov |

| HVA | High | 2.5 | 3.6 | -9.1 to 11.3 | nih.gov |

| VMA | Low | 1.8 | 4.1 | -9.9 to 6.3 | nih.gov |

| VMA | High | 1.1 | 3.0 | -9.9 to 6.3 | nih.gov |

Selectivity and Matrix Effects

These parameters are crucial for methods used to analyze complex biological samples like urine or plasma.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation (retention time) and mass spectrometric detection of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

Matrix Effect refers to the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification. Matrix effects are typically evaluated by comparing the response of an analyte in a standard solution to the response of the analyte spiked into a blank matrix extract. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. eurofins.de

Occurrence and Distribution in Biological Systems

Detection in Non-Human Biological Fluids and Tissues (e.g., Rat Brain Microdialysates)

The direct detection of Vanillylmethanol 4-Glucuronide in rat brain microdialysates has not been explicitly documented in available research. However, the enzymatic machinery required for its formation is present in brain tissue. Glucuronidation is an essential metabolic pathway for a variety of compounds, and studies have confirmed that this process can occur within the brain. nih.gov For instance, research on the neuroprotective agent IMM-H004 demonstrated that it could be metabolized into its glucuronide form (IMM-H004G) in rat brain homogenates. nih.gov This process involves the activity of UDP-glucuronosyltransferases (UGTs), which are necessary for conjugating a glucuronic acid moiety to a substrate molecule like vanillylmethanol. The investigation of IMM-H004 metabolism utilized rat brain homogenates incubated with the substrate and the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to facilitate the reaction. nih.gov Such studies confirm the brain's capacity for local glucuronidation of xenobiotics, suggesting that if vanillylmethanol were to cross the blood-brain barrier, its conversion to a glucuronide conjugate is biochemically plausible.

Identification in Plant Metabolomes

While this compound has not been specifically identified in plant metabolomic studies based on the available literature, the presence of structurally analogous glycosides is well-established, particularly for related vanilloids. Plants are the sole source of flavonoids, which primarily exist as glycosides. nih.gov These compounds are often considered end-products of metabolism, but recent evidence points to their turnover within plant tissues. nih.gov

A prominent example is glucovanillin, the glucoside of vanillin (B372448), which is the aldehyde counterpart to vanillylmethanol. Glucovanillin is a key precursor to vanillin in the cured pods of the vanilla orchid, Vanilla planifolia. Its accumulation during the development of vanilla pods is a critical step in the formation of the characteristic vanilla flavor. The existence of various glycosides has also been documented in the rhizomes of Notopterygium incisum, a plant used in traditional medicine. nih.gov The presence of these related phenolic glycosides in the plant kingdom suggests that metabolic pathways for attaching sugar moieties, including glucose, to compounds like vanillylmethanol are a common feature of plant biochemistry.

Presence and Activity in Microbial Cultures

Microbial systems are extensively involved in the biotransformation of aromatic compounds related to vanillylmethanol, although the direct synthesis of this compound by microorganisms is not reported. Research has primarily focused on the production of vanillyl alcohol from other precursors.

For example, growing cultures of Nocardia sp. have been shown to metabolize vanillic acid, reducing it to vanillyl alcohol with an 11% yield. asm.org In this process, the primary metabolic pathway was decarboxylation to guaiacol, but the reduction to vanillyl alcohol was a notable secondary reaction. asm.org Similarly, a novel yeast strain, Cystobasidium laryngis, isolated from decaying wood, has demonstrated the ability to biotransform vanillin into vanillyl alcohol. nih.gov This conversion is catalyzed by NADPH-dependent reductases that transform the aldehyde group of vanillin into an alcohol group. nih.gov While these microorganisms actively produce or modify vanillyl alcohol, the subsequent step of glucuronidation has not been observed. The toxicity of vanillin and other aromatic aldehydes to many microbes often limits high yields in these bioconversion processes. nih.gov

In Vitro Formation in Cellular and Subcellular Preparations (e.g., Liver Microsomes, Hepatocytes)

The formation of glucuronide conjugates is a major phase II metabolic pathway for xenobiotics in mammals, catalyzed by UDP-glucuronosyltransferases (UGTs) located in the endoplasmic reticulum of cells, most prominently in the liver. helsinki.ficore.ac.uk The in vitro formation of the glucuronide of vanillin, a compound structurally very similar to vanillylmethanol, has been studied extensively using liver microsomes, which are vesicles of endoplasmic reticulum fragments.

A detailed kinetic study of vanillin glucuronidation was conducted using human and rat liver microsomes. nih.gov The study found that multiple UGT isoforms are capable of glucuronidating vanillin, with UGT1A6 showing the highest efficiency. nih.gov All tested UGT isoforms, with the exceptions of UGT1A4, 1A9, and 2B7, demonstrated the ability to conjugate vanillin. nih.gov

Kinetic parameters for vanillin glucuronidation vary across different species, indicating differences in enzyme affinity and metabolic rates. nih.gov For instance, the enzyme affinity (measured by the Michaelis-Menten constant, Km) was highest in monkey liver microsomes and lowest in mice. nih.gov The intrinsic clearance, a measure of metabolic efficiency, was highest in monkeys and followed the order: monkey > dog > minipig > mice > rat ~ human. nih.gov Chronic alcohol administration has been shown to up-regulate the expression of certain UGT mRNAs in rat liver and primary hepatocyte cultures, which could potentially increase the rate of glucuronidation for substrates metabolized by these enzymes. nih.gov

Table 1: Kinetic Parameters of Vanillin Glucuronidation in Liver Microsomes from Different Species

This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the formation of vanillin glucuronide in vitro. Data is sourced from a study investigating species differences in the UDP-glucuronosyltransferase conjugation pathway. nih.gov

| Species | Preparation | Km (μM) | Vmax (nmol/min/mg protein) |

| Human | Liver Microsomes (HLMs) | 134.9 ± 13.5 | 63.8 ± 2.0 |

| Human | Intestinal Microsomes (HIMs) | 81.3 ± 11.3 | 13.4 ± 2.0 |

| Monkey | Liver Microsomes | 25.6 ± 3.2 | 101.4 ± 4.8 |

| Dog | Liver Microsomes | 30.1 ± 3.9 | 71.9 ± 3.1 |

| Minipig | Liver Microsomes | 108.7 ± 13.2 | 87.2 ± 4.2 |

| Rat | Liver Microsomes | 138.5 ± 15.6 | 21.1 ± 0.9 |

| Mouse | Liver Microsomes | 149.1 ± 18.4 | 45.3 ± 2.3 |

Research Applications and Future Directions

Development of Reference Standards for Glucuronide Metabolomics

The accurate identification and quantification of metabolites are cornerstones of metabolomics research. In this context, chemically pure and well-characterized reference standards are indispensable. Vanillylmethanol 4-Glucuronide serves as an important reference compound for the broad class of glucuronide metabolites.

Glucuronidation is a major phase II metabolic reaction in vertebrates, responsible for the detoxification and excretion of a vast array of both endogenous and exogenous compounds. nih.gov The resulting glucuronide conjugates can be challenging to analyze due to their polarity and potential for isomeric forms. The synthesis and availability of specific glucuronide standards, such as this compound, are critical for:

Method Development and Validation: Establishing and validating analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), for the reliable detection and quantification of glucuronides in complex biological matrices. nih.gov

Compound Identification: Confirming the identity of unknown peaks in a chromatogram by comparing retention times and mass spectra with a known standard.

Quantitative Analysis: Creating calibration curves to accurately determine the concentration of the corresponding metabolite in biological samples.

The chemical synthesis of glucuronides, including O-alkyl and O-aryl glucuronides, has seen significant advancements, making these crucial reference standards more accessible to the research community. researchgate.netrsc.org

Application in Enzyme Activity Assays and Inhibition Studies

This compound can serve as a substrate for β-glucuronidase, an enzyme that cleaves the glucuronic acid moiety from various compounds. scbt.com This characteristic allows it to be used in assays to measure the activity of this enzyme. β-glucuronidase activity is of significant interest in various fields, including cancer research, as it can reactivate the toxic form of certain chemotherapy drugs in the gastrointestinal tract. nih.gov

In a typical enzyme assay, the rate of hydrolysis of this compound to vanillylmethanol and glucuronic acid is monitored. This can be achieved by quantifying the appearance of the aglycone (vanillylmethanol) over time using techniques like high-performance liquid chromatography (HPLC).

Furthermore, this compound can be utilized in studies aimed at identifying and characterizing inhibitors of β-glucuronidase. By measuring the reduction in the rate of its hydrolysis in the presence of a potential inhibitor, researchers can determine the inhibitor's potency and mechanism of action. This is particularly relevant in the development of co-therapies to mitigate the side effects of drugs that undergo glucuronidation and subsequent reactivation by gut microbial β-glucuronidases.

Table 1: Examples of Substrates Used in β-Glucuronidase Activity Assays

| Substrate | Detection Method | Key Feature |

| p-Nitrophenyl-β-D-glucuronide | Colorimetric | Enzymatic cleavage releases p-nitrophenol, a yellow chromophore. scbt.com |

| 4-Methylumbelliferyl-β-D-glucuronide | Fluorometric | Hydrolysis produces the highly fluorescent 4-methylumbelliferone. scbt.comnih.govnih.gov |

| Phenyl-β-D-glucuronide | Spectrophotometric or Chromatographic | Releases phenol (B47542) upon hydrolysis, which can be quantified. scbt.com |

| X-Gluc | Colorimetric (Histochemical) | Produces a blue precipitate upon cleavage, useful for in situ localization of enzyme activity. medchemexpress.com |

Elucidation of Specific Biochemical Pathways in Model Organisms or In Vitro Systems

The study of this compound metabolism provides a window into specific biochemical pathways, particularly those involving UDP-glucuronosyltransferases (UGTs). UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. nih.gov

By using in vitro systems, such as liver microsomes or recombinant UGTs expressed in cell lines, researchers can investigate:

UGT Isoform Specificity: Identifying which specific UGT isoforms are responsible for the glucuronidation of vanillylmethanol.

Enzyme Kinetics: Determining the kinetic parameters (e.g., K_m and V_max) of the glucuronidation reaction, which provides insights into the efficiency of the metabolic process.

Species Differences: Comparing the metabolism of vanillylmethanol in model organisms (e.g., rats, mice) with human systems to understand interspecies variations in drug metabolism.

These studies are crucial for predicting the metabolic fate of xenobiotics and for understanding the role of glucuronidation in detoxification and disease. researchgate.net

Bioengineering Strategies for Glucuronide Production

The production of glucuronides, including this compound, through biotechnological methods is an area of growing interest. These strategies offer potential advantages over chemical synthesis, such as stereoselectivity and milder reaction conditions.

A key bioengineering approach involves the heterologous expression of UGTs in microbial or cell-based systems. This entails introducing the gene for a specific UGT into a host organism, such as E. coli or yeast, that does not naturally produce the enzyme. The engineered host can then be used as a whole-cell biocatalyst to convert the aglycone (vanillylmethanol) into its corresponding glucuronide.

This technique allows for the targeted production of specific glucuronide isomers and can be scaled up for the synthesis of larger quantities of the desired compound. The co-expression of human UGT enzymes and UDP-glucose dehydrogenase in a recombinant microbe is a strategy that has been explored for whole-cell biotransformation. researchgate.net

More advanced strategies involve the metabolic engineering of the host organism to enhance the production of the glucuronide. This can include:

Increasing Precursor Supply: Modifying the host's metabolic pathways to increase the intracellular pool of UDP-glucuronic acid, the sugar donor for the glucuronidation reaction.

Optimizing Enzyme Expression: Fine-tuning the expression levels of the heterologously expressed UGT to maximize catalytic activity.

Eliminating Competing Pathways: Deleting genes for enzymes that divert precursors into unwanted byproducts, thereby channeling metabolic flux towards the desired glucuronide.

While much of the metabolic engineering work in organisms like Corynebacterium glutamicum has focused on producing biofuels and other platform chemicals, the principles can be applied to the synthesis of high-value compounds like glucuronides. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Techniques for Complex Mixture Analysis

The analysis of this compound and other glucuronides in complex biological samples necessitates the use of advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern glucuronide analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the polar glucuronide metabolites from other components in the sample matrix. Reversed-phase chromatography is commonly employed, often with C8 or C18 columns. nih.gov

Mass Spectrometry (MS): MS provides sensitive and specific detection of the separated compounds. Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation and confirmation of the glucuronide conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for the unambiguous structural characterization of synthesized glucuronide standards, confirming the position of the glucuronic acid moiety on the aglycone.

The development of new analytical approaches and technical advancements continues to improve the specificity and comprehensiveness of glucuronide detection and quantification in various biological and environmental samples. nih.gov

Role in Biotransformation Studies of Related Compounds

This compound is a significant phase II metabolite that plays a crucial role in the biotransformation and detoxification of several related aromatic compounds, most notably vanillin (B372448) and its precursors. Its formation is a key step in understanding the metabolic fate of these widely consumed flavoring agents. The process involves the reduction of an aldehyde group to an alcohol, followed by conjugation with glucuronic acid, which significantly increases the water solubility of the parent compound, facilitating its excretion from the body.

The biotransformation of vanillin is a primary area of study where this compound is a key identified metabolite. Following administration, vanillin undergoes both oxidation to vanillic acid and reduction to vanillyl alcohol (vanillylmethanol). psu.edu This vanillyl alcohol is then readily conjugated with glucuronic acid to form this compound. Studies in rats have shown that after an oral dose of vanillin, a significant portion is excreted as conjugated metabolites, with vanillyl alcohol conjugates being a major component. psu.edu In a study using rat liver microsomes, it was found that after a 100 mg/kg oral dose of vanillin, 19% was accounted for as vanillyl alcohol, which is mainly excreted as its glucuronide and sulfate (B86663) conjugates. psu.edu

Furthermore, research on human and pig skin explants has directly identified vanillyl alcohol glucuronide as a metabolite of vanillin. nih.gov In human skin, it accounted for 10% of the applied dose, while in pig skin, it represented 21%. nih.gov This highlights the importance of this metabolic pathway in cutaneous metabolism of topically exposed vanillin.

The formation of this compound is also relevant in the context of the biotransformation of ferulic acid. Ferulic acid, a ubiquitous compound in the plant kingdom, can be metabolized to vanillin by various microorganisms and is also a precursor in the biosynthesis of vanillin. canada.ca Therefore, the metabolic pathway from ferulic acid to vanillin and subsequently to this compound represents a significant route for the detoxification and elimination of dietary ferulic acid.

The study of this compound also extends to understanding the metabolism of synthetic analogs like ethyl vanillin. Ethyl vanillin, which is structurally similar to vanillin but with an ethoxy group instead of a methoxy (B1213986) group, is also expected to undergo a similar metabolic pathway, leading to the formation of ethyl vanillyl alcohol and its subsequent glucuronide conjugate. echemi.comnih.gov Comparative studies of the metabolism of vanillin and ethyl vanillin are crucial for assessing their relative safety and biological effects, and the formation of their respective alcohol glucuronides is a key aspect of these investigations. nih.gov

The enzymes responsible for the glucuronidation step are the UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been shown to be capable of glucuronidating vanillin, with UGT1A6 showing high activity. nih.gov It is highly probable that these same enzymes are involved in the glucuronidation of vanillyl alcohol to form this compound.

The table below summarizes the key findings from biotransformation studies where this compound (or its precursor vanillyl alcohol) has been identified as a metabolite.

Table 1: Research Findings on the Biotransformation Leading to this compound

| Parent Compound | Organism/System | Key Findings | Reference |

|---|---|---|---|

| Vanillin | Rat | Following a 100 mg/kg oral dose, 19% was metabolized to vanillyl alcohol, which is primarily excreted as glucuronide and sulfate conjugates. | psu.edu |

| Vanillin | Human Skin Explants | Vanillyl alcohol glucuronide accounted for 10% of the applied dose. | nih.gov |

| Vanillin | Pig Skin Explants | Vanillyl alcohol glucuronide accounted for 21% of the applied dose. | nih.gov |

| Ferulic Acid | General Metabolism | Ferulic acid is a known precursor to vanillin, which is then metabolized to vanillyl alcohol and its glucuronide. | canada.ca |

| Ethyl Vanillin | General Metabolism | Expected to follow a similar metabolic pathway to vanillin, forming ethyl vanillyl alcohol glucuronide. | echemi.comnih.gov |

Q & A

Q. What validated analytical methods are recommended for quantifying Vanillylmethanol 4-Glucuronide in biological matrices?

A protein precipitation extraction followed by LC-MS/MS in positive ion mode is widely used, with validation parameters aligned with FDA guidance . For example, resveratrol 4-glucuronide quantification in plasma and urine employs a linear range of 2.00–2000 ng/mL, achieving precision (RSD <15%) and accuracy (85–115% recovery). Key parameters include Turbo Ionspray® interface optimization and matrix effect mitigation via incurred sample reproducibility tests .

Q. How can species-specific differences in glucuronidation pathways impact experimental design for studying this compound?

Liver microsomes from humans, rats, mice, and pigs exhibit distinct glucuronidation efficiencies. For instance, HT-2 toxin 4-glucuronide formation varies significantly across species, necessitating comparative metabolic profiling during in vitro studies . Researchers should validate human-relevant models using pooled human liver microsomes and cross-check with species-specific data to avoid translational discrepancies .

Q. What sample preparation techniques minimize matrix interference in LC-MS/MS analysis of glucuronides?

Dried matrix spotting (DMS) and solid-phase extraction (SPE) with Sep-Pak C18 or Amberlite XAD-2 columns reduce ion suppression. For urine, enzymatic hydrolysis (β-glucuronidase) followed by SPE improves recovery rates. Matrix effect assessments should include "absolute" (post-extraction spiking) and "relative" (comparative ionization efficiency) evaluations .

Advanced Research Questions

Q. How do chiral derivatization strategies address stereoselective quantification challenges for this compound and its isomers?

Chiral derivatizing agents (e.g., DNPV) enable resolution of enantiomers via LC-MS/MS. For example, R- and S-HMMA 4-glucuronide DNPV adducts are differentiated using Q1/Q3 transitions (652.0 → 165.0 vs. 652.0 → 179.0) and retention time shifts (13.7–23.2 s). Method validation must include enantiomeric purity checks and stability studies under varying pH/temperature conditions .

Q. What experimental evidence supports the role of this compound as a biomarker in human exposure studies?

HT-2 toxin 4-glucuronide has been validated as a urinary biomarker for T-2 toxin exposure, with free:conjugated ratios critical for dose-response modeling. For this compound, analogous workflows should combine pharmacokinetic profiling (Cmax, AUC) with hydrolysis-free LC-MS/MS to distinguish intact glucuronides from aglycones .

Q. How can multi-analyte panels improve the specificity of glucuronide detection in complex matrices?

Simultaneous quantification of this compound with phase I metabolites (e.g., hydroxylated derivatives) and competing conjugates (e.g., sulfates) reduces false positives. For mycotoxins, multi-biomarker panels using MRM transitions (e.g., 484.2 → 215.1 for HT-2 glucuronide) achieve >90% specificity in cereal extracts .

Q. What computational tools are suitable for predicting glucuronidation sites and metabolic stability of Vanillylmethanol derivatives?

In silico platforms like GLORY and MetaSite model UDP-glucuronosyltransferase (UGT) binding affinities. Experimental validation via recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) identifies dominant metabolic pathways. For chalcone glucuronides, C4 and C4' positions are preferred, suggesting analogous regioselectivity for Vanillylmethanol .

Methodological Considerations

Q. How should researchers address discrepancies in glucuronide recovery rates between plasma and urine?

Plasma recovery often requires protein precipitation (e.g., acetonitrile:methanol 80:20), while urine may need pH adjustment (pH 5–6) to stabilize labile glucuronides. Cross-matrix validation using spiked quality controls (QCs) at low, mid, and high concentrations ensures robustness .

Q. What strategies mitigate the "prozone effect" in immunoassays for glucuronide detection?

High-dose hook effects (prozone) arise from antibody saturation. Serial dilution of samples and parallel analysis via LC-MS/MS are recommended. For HT-2 toxin glucuronides, immunoassays showed 40% false negatives at >500 ng/mL, resolved by 1:10 dilution .

Q. How do ion-suppression studies enhance the reliability of glucuronide quantification in plant extracts?

Post-column infusion of this compound during LC-MS/MS identifies co-eluting suppressors (e.g., polyphenols). Matrix-matched calibration with blank extracts and standard addition protocols correct for signal attenuation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.